2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound consists of a spirocyclic framework, which is known for its rigidity and potential to serve as a bioisostere in drug design . The presence of the 4-methylbenzene-1-sulfonic acid moiety adds to its chemical versatility, making it a valuable target for synthetic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptan-5-one typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[3.3]heptan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the sulfonic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds .
Scientific Research Applications
2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-azaspiro[3.3]heptan-5-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for biological targets. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules . The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
2-Azetidinecarboxylic acid: A sterically constrained amino acid with similar structural features.
2,4-Methanoproline: A rigid amino acid used in the design of peptidomimetics.
Uniqueness
2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid stands out due to its unique combination of a spirocyclic scaffold and a sulfonic acid moiety. This combination provides a versatile platform for chemical modifications and enhances its potential as a bioisostere in drug design .
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-azaspiro[3.3]heptan-7-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;8-5-1-2-6(5)3-7-4-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2 |
InChI Key |
OQPZZFJPAMKDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1=O)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.